molecular formula C12H13N5O3S B15014177 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15014177
M. Wt: 307.33 g/mol
InChI Key: DOUUVJFHVBHXBB-MKMNVTDBSA-N
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Description

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 5-amino-1,3,4-thiadiazole with 4-hydroxy-3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in an ethanol solution with the presence of an acid catalyst to facilitate the condensation reaction .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting microbial growth and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C12H13N5O3S

Molecular Weight

307.33 g/mol

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C12H13N5O3S/c1-20-9-4-7(2-3-8(9)18)6-14-15-10(19)5-11-16-17-12(13)21-11/h2-4,6,18H,5H2,1H3,(H2,13,17)(H,15,19)/b14-6+

InChI Key

DOUUVJFHVBHXBB-MKMNVTDBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=NN=C(S2)N)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=NN=C(S2)N)O

Origin of Product

United States

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